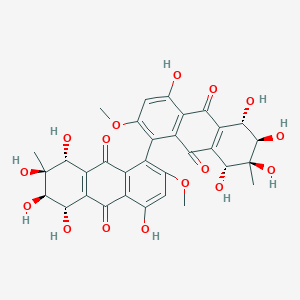

Alterporriol E

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119644-07-4 |

|---|---|

Molecular Formula |

C32H30O16 |

Molecular Weight |

670.6 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-5-[(5S,6R,7S,8R)-4,5,6,7,8-pentahydroxy-2-methoxy-7-methyl-9,10-dioxo-6,8-dihydro-5H-anthracen-1-yl]-2,4-dihydro-1H-anthracene-9,10-dione |

InChI |

InChI=1S/C32H30O16/c1-31(45)27(41)19-17(25(39)29(31)43)21(35)11-7(33)5-9(47-3)13(15(11)23(19)37)14-10(48-4)6-8(34)12-16(14)24(38)20-18(22(12)36)26(40)30(44)32(2,46)28(20)42/h5-6,25-30,33-34,39-46H,1-4H3/t25-,26-,27+,28+,29+,30+,31-,32-/m0/s1 |

InChI Key |

IXBPWSPJMNOFJJ-KNEUHGCLSA-N |

SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)[C@@H]([C@H]([C@@]([C@@H]6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Canonical SMILES |

CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3C4=C(C=C(C5=C4C(=O)C6=C(C5=O)C(C(C(C6O)(C)O)O)O)O)OC)OC)O)O)O)O |

Other CAS No. |

119718-06-8 |

Synonyms |

alterporriol D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Alterporriol E

Fungal Bioprospecting for Alterporriol E

Bioprospecting for this compound has focused on identifying and culturing fungal strains capable of producing this compound, with a significant emphasis on endophytic and marine-derived sources.

Endophytic fungi, which reside within plant tissues without causing apparent disease, represent a rich source of diverse secondary metabolites, including this compound. nih.govunibo.itbionte.com

The genus Alternaria is a well-documented producer of this compound. Specifically, Alternaria porri has been identified as a source of this compound. nih.govtandfonline.comcapes.gov.brmdpi.com Beyond this compound, Alternaria species are known to produce a wide array of alterporriols and other anthraquinone (B42736) derivatives. mdpi.comauctoresonline.org

Another prominent fungal genus producing this compound is Stemphylium. Stemphylium globuliferum has been consistently reported as a producer of this compound. nih.govencyclopedia.pubmdpi.commdpi.comresearchgate.netcdnsciencepub.comdtu.dk Furthermore, Stemphylium sp. 33231 is noted for its production of this compound, along with other alterporriol-type anthranoid dimers and analogues. encyclopedia.pubnih.govmdpi.commdpi.comsemanticscholar.org Other species within the genus, such as Stemphylium botryosum and Stemphylium herbarum, have also been associated with the production of various alterporriols. mdpi.comresearchgate.netcdnsciencepub.comdtu.dkcabidigitallibrary.org

Marine environments are increasingly recognized as prolific sources of novel bioactive compounds, including this compound, from marine-derived fungi. encyclopedia.pubnih.govmdpi.commdpi.comresearchgate.netmedwinpublishers.com Several genera, including Alternaria and Stemphylium, have been isolated from marine habitats and are known to produce anthraquinones. encyclopedia.pubnih.govmdpi.commdpi.comsemanticscholar.org The specific strain Stemphylium sp. 33231, isolated from a mangrove plant, exemplifies a marine-derived fungal source of this compound. encyclopedia.pubnih.govmdpi.commdpi.comsemanticscholar.org

The following table summarizes key fungal sources of this compound:

| Fungal Species/Strain | Environment/Host | Reference |

| Alternaria porri | Terrestrial (onion decoction medium) | nih.govtandfonline.comcapes.gov.brmdpi.com |

| Stemphylium globuliferum | Hypersaline lake (from Juncus acutus) | nih.govencyclopedia.pubmdpi.commdpi.comdtu.dk |

| Stemphylium sp. 33231 | Marine (from mangrove plant Bruguiera sexangula var. rhynchopetala) | encyclopedia.pubnih.govmdpi.commdpi.comsemanticscholar.org |

| Stemphylium botryosum | Terrestrial (various hosts) | mdpi.comresearchgate.netcdnsciencepub.comdtu.dkcabidigitallibrary.org |

| Stemphylium herbarum | Terrestrial | mdpi.comdtu.dk |

The production of this compound is closely tied to the ecological niche of its producing fungi. Endophytic fungi, such as Alternaria and Stemphylium species, inhabit various plant tissues, including those in marine and terrestrial settings. nih.govunibo.itbionte.comauctoresonline.org For instance, Stemphylium globuliferum has been found in Juncus acutus, a plant from a hypersaline lake, while Stemphylium sp. 33231 was isolated from the mangrove plant Bruguiera sexangula var. rhynchopetala. encyclopedia.pubnih.govmdpi.commdpi.comdtu.dkmdpi.comsemanticscholar.org Marine-derived fungi, in general, can exist as endophytes or pathogens within marine plants, plankton, vertebrates, and invertebrates, highlighting the diverse biological interactions that facilitate the production of compounds like this compound. encyclopedia.pubmdpi.com Marine environments, including free waters, sediments, and decaying or living marine organisms (e.g., sponges, algae, mangrove plants), serve as significant reservoirs for these anthraquinone-producing fungi. encyclopedia.pubnih.govnih.govmdpi.commdpi.commdpi.comsemanticscholar.orgmedwinpublishers.com

Endophytic Fungal Sources of this compound

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from fungal cultures involve a series of chromatographic and spectroscopic techniques. For instance, in the case of Alternaria porri, the fungus is typically cultured in a suitable medium, such as onion decoction. tandfonline.com The culture liquid is then extracted, commonly with organic solvents like ethyl acetate (B1210297). tandfonline.com

Subsequent purification steps often employ various chromatographic methods:

Reversed-phase chromatography : This technique, using materials like Lobar Lichroprep RP-8 with a water-methanol solvent system (e.g., 4:1), is effective for initial separation. tandfonline.com

Preparative thin-layer chromatography (TLC) : Further purification can be achieved using silica (B1680970) gel (e.g., Kiesel Gel 60) with solvent systems such as chloroform-acetone-formic acid (200:100:1). tandfonline.com

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with ODS-type columns and acetonitrile-water solvent systems (e.g., 11:9), is utilized for fine purification and analysis of this compound and its derivatives. tandfonline.com

General purification strategies for anthraquinone derivatives, to which this compound belongs, may also involve crystallization. This process often uses a mixture of a sulfoxide (B87167) (such as dimethyl sulfoxide, DMSO) and another solvent (e.g., a ketone like acetone) at elevated temperatures (typically between 50°C and 140°C) to achieve high purity. google.com

The structural elucidation of this compound and related compounds relies heavily on comprehensive spectroscopic data, including Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D, including NOESY experiments), High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) for determining absolute configurations. mdpi.commdpi.comnih.govmdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental in the isolation and purification of natural products like this compound, enabling the separation of compounds based on their physicochemical properties and interactions with a stationary phase mdpi.comresearchgate.netdrawellanalytical.com.

Thin-Layer Chromatography (TLC) serves as a valuable tool in the initial stages of natural product isolation, particularly for monitoring fractions and performing partial purifications academicjournals.orgresearchgate.net. For compounds like alterporriols, TLC can be used to analyze crude extracts and monitor the progress of column chromatography tandfonline.comresearchgate.net. It allows for the rapid assessment of compound presence and purity by comparing Rf values and visualising spots with appropriate spray reagents academicjournals.orgresearchgate.net. For example, partially purified extracts can be further refined using TLC, where active compounds migrate to specific spots on the plate researchgate.netuchile.cl.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the purification and quantification of natural products, including anthraquinones like this compound academicjournals.orgbibliotekanauki.plnih.gov. It offers excellent selectivity and high resolution, making it suitable for separating compounds with similar structures elementlabsolutions.comharvardapparatus.com.

HPLC methods for anthraquinone derivatives often involve reversed-phase (RP-HPLC) columns, such as C18, due to their effectiveness in separating nonpolar or less polar compounds drawellanalytical.comacademicjournals.orgelementlabsolutions.com. Mobile phases typically consist of solvent mixtures, often with gradients to achieve optimal separation academicjournals.orgresearchgate.netelementlabsolutions.com. For instance, a common setup might involve a C18 column with a mobile phase gradient of water (containing a modifier like formic acid) and acetonitrile (B52724) academicjournals.org. Detection is commonly performed using UV or photodiode array (PDA) detectors, which can collect full scan spectra over a range (e.g., 200-600 nm) academicjournals.org.

Table 1: Illustrative HPLC Parameters for Anthraquinone Separation

| Parameter | Typical Range/Type | Reference |

| Column Type | Reversed-phase C18 | academicjournals.org |

| Column Temperature | 40°C | academicjournals.org |

| Mobile Phase A | Water (e.g., with 10 mM Formic acid) | academicjournals.org |

| Mobile Phase B | Acetonitrile | academicjournals.org |

| Flow Rate | 0.2 mL/min | academicjournals.org |

| Detection | Photodiode Array (PDA) detector, UV-Vis | academicjournals.orgresearchgate.net |

| Wavelength Range | 200-600 nm (PDA) | academicjournals.org |

Note: Specific conditions for this compound may vary and are optimized based on the sample matrix and desired purity.

Preparative column chromatography is employed for larger-scale purification of compounds after initial extraction and preliminary separation mdpi.combio-rad.comrssl.com. This technique aims to collect a sufficient quantity of the target compound for further analysis or application bio-rad.comrssl.com.

Common stationary phases include silica gel and Sephadex LH-20 mdpi.comresearchgate.netresearchgate.net. For example, an ethyl acetate extract from fungal culture broth can be subjected to silica gel column chromatography using a gradient elution with solvents like petroleum ether and ethyl acetate mdpi.comacademicjournals.org. Fractions are collected and further purified. Sephadex LH-20 column chromatography, often eluted with methanol, is also utilized for further purification steps mdpi.combibliotekanauki.pl. This method is particularly useful for separating compounds based on size and polarity researchgate.netbibliotekanauki.pl. The goal is to maximize sample concentration and injection volume while maintaining reasonable resolution rssl.com.

Table 2: Common Stationary Phases and Eluents in Preparative Column Chromatography

| Stationary Phase | Common Eluents | Application/Purpose | Reference |

| Silica Gel | Petroleum ether, Ethyl acetate, Methylene chloride, Methanol (gradient) | Initial separation of crude extracts, fractionation | mdpi.comacademicjournals.org |

| Sephadex LH-20 | Methanol, Aqueous ethanol (B145695) (gradient) | Further purification, size exclusion, polyphenols | mdpi.comresearchgate.netbibliotekanauki.pl |

| Octadecylsilane (ODS) / C18 Reversed Phase | Aqueous acetonitrile (gradient) | High-purity separation, often semi-preparative HPLC | mdpi.comresearchgate.net |

Structural Elucidation and Stereochemical Characterization of Alterporriol E

Spectroscopic Analysis for Planar Structure Determination

The planar structure of Alterporriol E, which describes the connectivity of atoms, was established using a suite of spectroscopic methods that provide complementary information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the complex structure of this compound and its analogs. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are pivotal in assembling the molecular puzzle.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For bianthraquinones like this compound, the ¹H NMR spectrum typically reveals signals for aromatic protons, methoxy (B1213986) groups, and methyl groups, with their chemical shifts and coupling constants offering clues to their relative positions.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. While a specific data table for this compound is not publicly available, analysis of related alterporriol compounds reveals characteristic signals for the carbonyl carbons of the anthraquinone (B42736) core, as well as for the aromatic and aliphatic carbons.

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting different fragments of the molecule and establishing the linkage between the two anthraquinone monomers. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For other alterporriol-type dimers, NOESY experiments have been key in assigning their relative configurations. researchgate.net

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise molecular formula. This is a critical step in the structural elucidation process, as it establishes the number and types of atoms present in the molecule. Although the specific HRMS data for this compound is not detailed in readily available literature, this technique would have been fundamental in confirming its elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a bianthraquinone like this compound is expected to show characteristic absorption bands. These typically include:

O-H stretching: A broad band in the region of 3600-3200 cm⁻¹, indicative of hydroxyl groups.

C=O stretching: Strong absorption bands in the range of 1700-1600 cm⁻¹, corresponding to the carbonyl groups of the quinone system. The presence of both free and chelated carbonyl groups can sometimes be distinguished.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ range, associated with ether and alcohol functionalities.

While a specific IR spectrum for this compound is not available, the spectra of related compounds confirm the presence of these key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The anthraquinone core of this compound constitutes an extensive chromophore, leading to characteristic absorption maxima in the UV-Vis spectrum. Typically, bianthraquinones exhibit several absorption bands in the UV-Vis region, which are indicative of the conjugated carbonyl chromophore. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings.

Stereochemical Assignment and Absolute Configuration

Beyond the planar structure, a complete structural elucidation requires the determination of the molecule's three-dimensional arrangement, including the configuration of its stereocenters and any axial chirality.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. This compound is a chiral molecule, existing as one of a pair of atropisomers, which are stereoisomers arising from hindered rotation around a single bond.

The absolute configuration of this compound has been established through the comparison of its experimental ECD spectrum with the theoretically calculated spectrum. researchgate.net This computational approach involves first determining the stable conformations of the molecule and then calculating the theoretical ECD spectrum for each enantiomer using time-dependent density functional theory (TDDFT). The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. This spectral comparison has been crucial in confirming the stereochemical relationship of this compound with its atropisomer, Alterporriol D. researchgate.net

Computational Chemistry for Stereochemical Confirmation (e.g., Time-Dependent Density Functional Theory calculations of ECD spectra)

Computational chemistry has been an indispensable tool in confirming the absolute stereochemistry of this compound. nih.gov A key approach involves the use of Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical Electronic Circular Dichroism (ECD) spectrum of the molecule. nih.govrespectprogram.org This calculated spectrum is then compared with the experimentally measured ECD spectrum. A high degree of similarity between the theoretical and experimental spectra provides strong evidence for the assigned absolute configuration. nih.govnih.gov

The principle behind this method is that the ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within a chiral molecule. nih.gov For complex molecules like this compound, TDDFT calculations can predict the sign and intensity of the Cotton effects that constitute the ECD spectrum. uitm.edu.my The process generally involves first optimizing the geometry of the molecule using Density Functional Theory (DFT) and then performing the TDDFT calculation to obtain the predicted ECD spectrum. nih.govchalmers.se

Table 1: Key Aspects of ECD/TDDFT Analysis for Stereochemical Confirmation

| Parameter | Description | Relevance to this compound |

| Experimental ECD Spectrum | The differential absorption of left and right circularly polarized light by the chiral molecule, measured experimentally. | Provides the benchmark data for comparison. |

| Computational Method | Time-Dependent Density Functional Theory (TDDFT). | A quantum mechanical method used to calculate the theoretical ECD spectrum with a good balance of accuracy and computational cost. nih.gov |

| Basis Set / Functional | Specific parameters used in the DFT/TDDFT calculation (e.g., B3LYP/6-31G*). | The choice of these parameters affects the accuracy of the calculated spectrum. uitm.edu.my |

| Conformational Analysis | Identification of low-energy conformers of the molecule. | The final theoretical spectrum is often a Boltzmann-weighted average of the spectra of individual stable conformers. nih.gov |

| Spectral Comparison | Matching the calculated ECD curve with the experimental one. | A good match confirms the absolute configuration of the stereocenters and the axial chirality. nih.gov |

X-ray Crystallographic Analysis of Derivatives

While a direct X-ray crystallographic analysis of this compound itself has not been reported, the crystal structure of its monomeric precursor, altersolanol A, was crucial for the structural elucidation of the dimer. nih.govresearchgate.net X-ray crystallography provides unambiguous information about the arrangement of atoms in a crystal, yielding precise bond lengths, bond angles, and the relative stereochemistry of chiral centers. nih.govlibretexts.orgwikipedia.org

This strategy—using X-ray data from a closely related derivative or precursor—is a common and powerful approach in natural product chemistry when the target molecule itself fails to produce crystals of sufficient quality for diffraction experiments. researchgate.netnih.gov

Table 2: Summary of X-ray Crystallographic Contribution

| Compound | Method | Findings | Implication for this compound |

| Altersolanol A (Monomer) | Single-crystal X-ray diffraction | Confirmed the relative stereochemistry of the C1-C4 polyol moiety. nih.govresearchgate.net | Established the absolute configuration of the central chirality elements (C1-C4 and C1'-C4') within the this compound dimer, as it is formed from two altersolanol A units. nih.gov |

Characterization of Atropisomerism in this compound

This compound exhibits a form of axial chirality known as atropisomerism. nih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a sufficiently high energy barrier to allow for the isolation of individual rotational isomers (rotamers). wikipedia.orgnih.gov In this compound, this restricted rotation occurs around the C8-C8' single bond that connects the two tetrahydroanthraquinone (B8792033) units. nih.govresearchgate.net

The steric hindrance caused by the substituents ortho to the biaryl axis is significant enough to prevent free rotation, leading to two stable, non-interconverting atropisomers, designated as (M) and (P) based on the helicity of the molecule. rsc.org this compound is specifically one of these stable atropisomers. nih.gov

The characterization of this atropisomerism was achieved by establishing the relative stereochemical relationship between the C8-C8' axial bond and the polyol moieties on each monomer unit. nih.gov This was accomplished through NMR spectroscopy, specifically by observing the shielding effect at the C7'-OMe group upon C1-O-benzoylation. nih.govresearchgate.net This nuclear Overhauser effect (NOE) or similar through-space interaction provides information on the spatial proximity of different parts of the molecule, which in turn defines the specific atropisomeric configuration. The distinct chemical environment of each atropisomer results in unique spectroscopic signatures, allowing for their differentiation and characterization. nih.govresearchgate.net

Table 3: Characteristics of Atropisomerism in this compound

| Feature | Description | Significance |

| Chiral Axis | The C8-C8' bond connecting the two monomer units. nih.gov | The restricted rotation around this axis is the source of the molecule's axial chirality. |

| Source of Hindrance | Steric bulk from substituents adjacent to the C8-C8' bond. | Creates a high energy barrier to rotation, leading to stable, isolable atropisomers. wikipedia.org |

| Stereochemical Descriptors | (M) for minus helicity and (P) for plus helicity. | Used to define the absolute configuration of the chiral axis. rsc.org |

| Method of Characterization | NMR spectroscopy (shielding effects). nih.govresearchgate.net | Provided experimental evidence to establish the relative orientation of the two monomer units around the chiral axis. |

| Identity | This compound is a specific, stable atropisomer of the C8-C8' dimer of altersolanol A. nih.gov | This highlights that its specific three-dimensional shape, including its axial chirality, is a defining feature of its chemical identity. |

Chemical Synthesis and Analog Design Strategies for Alterporriol E

Synthetic Approaches to the Anthraquinone (B42736) Core

The anthraquinone framework, characterized by a 9,10-dioxoanthracene structure, is the central chemical scaffold of Alterporriol E. nih.govresearchgate.net The synthesis of this core is a fundamental step in the total synthesis of the natural product and its derivatives. Several methods have been established for constructing this tricyclic system, often leveraging classical organic reactions or modern transition-metal-catalyzed processes. mdpi.com

Common synthetic strategies include:

Friedel-Crafts Reaction: This involves the reaction of phthalic anhydride with a substituted benzene (B151609) derivative, followed by cyclization to form the anthraquinone ring system. mdpi.com

Diels-Alder Reaction: A powerful method for ring formation, this approach typically uses a naphthoquinone derivative as the dienophile, which reacts with a suitable diene, followed by an oxidation step to yield the aromatic anthraquinone core. mdpi.com

Oxidation of Anthracene: Direct oxidation of an appropriately substituted anthracene molecule can yield the corresponding anthraquinone. mdpi.com

[2 + 2 + 2] Cycloaddition: A more recent, atom-economical method involves the transition metal-catalyzed cycloaddition of diynes with alkynes to construct the central aromatic ring. mdpi.com For instance, an iridium-catalyzed reaction of a 1,2-bis(propiolyl)benzene derivative with various alkynes can produce a range of multi-substituted anthraquinones. mdpi.com

Synthetic strategies can also be inspired by the natural biosynthetic pathways of these molecules. nih.gov In fungi, the anthraquinone core is typically assembled from acetyl-CoA and malonyl-CoA precursors, which undergo enzymatic elongation to form a polyketide chain that subsequently cyclizes. nih.gov Biomimetic synthesis attempts to replicate these natural processes in a laboratory setting. nih.goveurekalert.org

| Synthetic Method | Key Reaction Type | Description |

| Friedel-Crafts Reaction | Electrophilic Aromatic Substitution / Acylation | Reaction of phthalic anhydride with a benzene derivative followed by acid-catalyzed cyclization. mdpi.com |

| Diels-Alder Reaction | Pericyclic Cycloaddition | A [4+2] cycloaddition between a naphthoquinone and a diene, followed by aromatization. mdpi.com |

| Oxidation of Anthracene | Oxidation | Direct oxidation of the central ring of a substituted anthracene precursor. mdpi.com |

| [2+2+2] Cycloaddition | Transition Metal Catalysis | Iridium-catalyzed cyclization of a 1,2-bis(propiolyl)benzene with an alkyne. mdpi.com |

| Biomimetic Synthesis | Polyketide Cyclization | Mimics the natural enzymatic cyclization of a linear polyketide precursor. nih.gov |

Derivatization Strategies for this compound Analogues

Creating analogues of this compound through chemical derivatization is a key strategy for investigating structure-activity relationships (SAR) and developing compounds with improved properties. researchgate.net These modifications can target various functional groups on the anthraquinone core or its side chains to influence factors like solubility, bioavailability, and target-binding affinity.

Derivatization strategies can be broadly categorized based on the type of reaction and the functional group being modified. For a molecule like this compound, which possesses multiple hydroxyl groups, these are prime targets for modification.

Key Derivatization Reactions:

Alkylation/Acylation: The phenolic hydroxyl groups can be converted to ethers or esters. This can alter the compound's polarity and its ability to act as a hydrogen bond donor.

Glycosylation: Attaching sugar moieties to the hydroxyl groups can enhance water solubility and potentially alter the mechanism of action.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can modify the electronic properties and lipophilicity of the molecule, which may enhance its binding to biological targets.

Amination: Replacing hydroxyl groups with amino groups or linking amino-containing side chains can introduce new hydrogen bonding capabilities and a positive charge at physiological pH, potentially leading to new biological interactions.

The goal of these chemical modifications is often to create novel derivatives with improved antitumor properties or to overcome challenges such as drug resistance. researchgate.net

| Strategy | Target Functional Group | Potential Modification | Purpose |

| Acylation | Hydroxyl (-OH) | Addition of an acyl group (e.g., acetyl) to form an ester. | Modify polarity, mask hydrogen bonding. |

| Alkylation | Hydroxyl (-OH) | Addition of an alkyl group (e.g., methyl) to form an ether. | Increase lipophilicity, alter steric profile. |

| Halogenation | Aromatic Ring (C-H) | Substitution of hydrogen with a halogen (e.g., Br, Cl). | Modify electronic properties and target binding. |

| Amination | Hydroxyl (-OH) | Replacement with or addition of an amino group (-NH2). | Introduce basicity and new hydrogen bonding sites. |

In Vitro Dimerization and Analog Formation

Many complex natural products are formed in nature through the dimerization of smaller monomeric units. Biomimetic synthesis seeks to replicate these processes in the lab (in vitro) to efficiently construct complex molecules. eurekalert.org This approach is particularly relevant for bianthraquinones, where two anthraquinone units are linked together. The formation of this compound analogs can be achieved by mimicking proposed biosynthetic cycloaddition reactions. researchgate.netrsc.org

A prominent strategy for dimerization is the Diels-Alder reaction , a powerful [4+2] cycloaddition that forms six-membered rings. researchgate.netrsc.org In a biomimetic context, this could involve the reaction of two different anthraquinone-type monomers, or one anthraquinone monomer with another natural product, to create a new, more complex dimeric structure. rsc.org Such reactions can be promoted by heat or Lewis acids and can lead to the formation of complex polycyclic systems with high stereoselectivity. researchgate.net

Another potential biomimetic strategy is oxidative coupling . This process, often mediated by enzymes in nature, involves the joining of two monomer units, typically at electron-rich positions like phenols or indoles. eurekalert.org In the laboratory, this can be mimicked using chemical oxidants to couple two this compound monomers or to join this compound with another phenolic compound, leading to the formation of dimeric and higher-order analogs.

These biomimetic approaches are valuable not only for synthesizing complex natural products but also for providing insight into their biosynthetic origins. nih.gov The successful laboratory replication of a proposed dimerization can serve as strong evidence for the natural pathway. rsc.org

| Dimerization Method | Key Reaction Type | Description | Potential Product |

| Diels-Alder Reaction | [4+2] Cycloaddition | An anthraquinone derivative acts as a diene or dienophile, reacting with another monomer to form a new cyclic system. rsc.orgnyu.edu | Complex polycyclic bianthraquinones. |

| Oxidative Coupling | Radical Coupling | Oxidation of phenolic hydroxyl groups generates radicals that couple to form a C-C or C-O bond between two monomer units. eurekalert.org | Symmetrical or unsymmetrical bianthraquinones. |

Structure Activity Relationship Sar Studies of Alterporriol E

Impact of Axial Chirality on Biological Activity

Many bianthraquinones, including alterporriol-type dimers, exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two monomer units. mdpi.com This phenomenon, known as atropisomerism, results in enantiomers that can have distinct biological activities. The orientation of the biaryl axis can significantly influence the molecule's interaction with chiral biological targets like enzymes and receptors. nih.gov

Research has shown that the biological activities of alterporriol atropisomers can differ significantly. For instance, a study on alterporriol-type dimers isolated from the mangrove fungus Alternaria sp. (SK11) identified an atropisomer, (+)-aS-alterporriol C, which demonstrated potent inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) with an IC₅₀ value of 8.70 μM. nih.govresearchgate.net This highlights that a specific spatial arrangement is crucial for this particular inhibitory action.

Similarly, two atropisomers, alterporriol Z1 and alterporriol Z2, isolated from a marine-derived Stemphylium sp. fungus, showed differences in their biological profiles. nih.gov Both compounds exhibited moderate anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, but the subtle difference in their axial chirality, confirmed by their quasi-mirror image ECD spectra, underscores the importance of stereochemistry in bioactivity. nih.gov The differential activity of enantiomers is a well-documented phenomenon, where one enantiomer may be more active or exhibit a different activity profile than the other. researchgate.netmdpi.commdpi.com

| Compound | Source Organism | Biological Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| (+)-aS-alterporriol C | Alternaria sp. (SK11) | Inhibition of MptpB | 8.70 μM | nih.gov |

| Alterporriol Z1 | Stemphylium sp. | Anti-inflammatory (NO inhibition) | Moderate | nih.gov |

| Alterporriol Z2 | Stemphylium sp. | Anti-inflammatory (NO inhibition) | Moderate | nih.gov |

Influence of Dimeric Arrangement on Bioactivity

The dimerization of anthraquinone (B42736) or tetrahydroanthraquinone (B8792033) monomers to form bianthraquinones like the alterporriols is a key structural variation that introduces new biological activities. nih.gov The specific way in which these monomers are linked significantly impacts the resulting compound's pharmacological profile. nih.gov

Alterporriols can be formed through various C-C linkages, creating a diverse family of natural products. nih.gov Common linkage patterns include C-5−C-5′, C-7−C-5′, and C-4−C-4′. nih.gov For example, Alterporriols D and E are connected via a C-5−C-5′ biaryl linkage, while Alterporriols G and H feature a C-7−C-5′ linkage. nih.gov The unique dimeric scaffold is often essential for activity. For example, Alterporriol G exhibits antibacterial activity, a property directly related to its bianthraquinone structure. nih.gov

Furthermore, novel linkage types have been discovered, expanding the structural diversity and potential bioactivities of this class. Alterporriol S was identified as the first in its class with a C-10−C-2′ linkage. nih.govresearchgate.net Another compound, Alterporriol P, was found to possess a strong anti-proliferative effect against human prostate cancer (PC-3) and human colon cancer (HCT-116) cells, demonstrating the potential for these dimers as cytotoxic agents. google.com Similarly, Alterporriol R showed cytotoxic activity against PC-3 and HCT-116 cell lines, while Alterporriol Q exhibited antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV). polito.it This diversity in activity underscores how the specific dimeric arrangement and linkage points are critical determinants of the molecule's biological function.

| Compound | Linkage Type | Biological Activity | Reference |

|---|---|---|---|

| Alterporriol G | C-7−C-5′ | Antibacterial | nih.gov |

| Alterporriol P | Not specified | Antiproliferative (PC-3, HCT-116) | google.com |

| Alterporriol Q | Not specified | Antiviral (PRRSV) | polito.it |

| Alterporriol R | Not specified | Cytotoxic (PC-3, HCT-116) | polito.it |

| Alterporriol S | C-10−C-2′ | Not specified | nih.gov |

Effects of Specific Substituents on Pharmacological Profiles

The pharmacological profile of a molecule is heavily influenced by its functional groups, which affect properties like solubility, receptor binding, and metabolic stability. reachemchemicals.comsolubilityofthings.com In anthraquinone-based compounds, substituents such as hydroxyl (-OH), methyl (-CH₃), and methoxyl (-OCH₃) groups on the aromatic core play a pivotal role in defining their bioactivity. nih.gov

The position and nature of these substituents can drastically alter the compound's therapeutic effects. For example, in a study of synthetic anthraquinone derivatives designed as STAT3 inhibitors, the type of substituent at position 1 was found to be critical for potency. nih.gov The compound LLL12, which features a sulfonamide group at this position, was the most potent of the anthraquinones tested, exhibiting high levels of antiproliferative activity. nih.gov This suggests that introducing specific electron-withdrawing or hydrogen-bonding groups at key positions can enhance interactions with biological targets.

While detailed SAR studies on the specific substituents of Alterporriol E are limited, the general principles observed in related anthraquinones are applicable. The hydroxyl and methoxyl groups present on the this compound scaffold are known to be important for antioxidant activity in other polyphenolic compounds, as they can donate hydrogen atoms to neutralize free radicals. nih.gov The arrangement of these polar groups also influences the molecule's ability to form hydrogen bonds with enzyme active sites, thereby affecting its inhibitory potential.

Comparative SAR with Related Anthraquinone and Bianthraquinone Derivatives

The structure-activity relationships of this compound can be better understood by comparing it with its monomeric precursors and other related bianthraquinone derivatives. Anthraquinones and their reduced forms, hydroanthraquinones, are the basic building blocks of alterporriols. polito.it While many monomeric anthraquinones exhibit biological activities such as antitumor and antimicrobial effects, the dimerization into bianthraquinones often leads to enhanced or novel pharmacological properties. nih.govnih.gov

For instance, the monomeric anthraquinone 4-deoxybostrycin shows good inhibition against some strains of M. tuberculosis. nih.gov When this or similar units are dimerized to form compounds like (+)-aS-alterporriol C, the resulting molecule gains potent inhibitory activity against a specific bacterial enzyme, MptpB, highlighting a gain of function through dimerization. nih.gov

Pre Clinical Pharmacological Investigations of Alterporriol E Mechanisms

Investigations into Antimicrobial Mechanisms

While direct studies on Alterporriol E are scarce, research into related compounds provides insight into the potential antimicrobial activities of this class of molecules.

One such compound, (+)-aS-alterporriol C, has been investigated for its inhibitory effects on Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). nih.gov MptpB is recognized as a crucial virulence factor utilized by M. tuberculosis when it infects macrophages. nih.gov The inhibition of this enzyme is considered a promising strategy for combating tuberculosis infections. nih.gov In vitro assays demonstrated that (+)-aS-alterporriol C exhibits strong inhibitory activity against MptpB. nih.govresearchgate.net

| Compound | Target | Activity Type | IC₅₀ Value (μM) | Source Organism |

|---|---|---|---|---|

| (+)-aS-alterporriol C | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | Enzyme Inhibition | 8.70 | Alternaria sp. (SK11) |

Pre-clinical data specifically investigating the antifungal activities and selectivity of this compound or its closely related analogues, such as Alterporriol C and Alterporriol S, are not available in the reviewed scientific literature.

Investigations into Anticancer Mechanisms

Detailed pre-clinical investigations into the anticancer mechanisms of this compound have not been reported in the available scientific literature. The following sections note the absence of data regarding its effects on cancer cell lines, cell cycle modulation, and the induction of programmed cell death.

There is no available data from pre-clinical studies describing the cytotoxic mechanisms of this compound in specific cancer cell lines.

Information regarding the potential for this compound or its related compounds to modulate the cell cycle in cancerous cells has not been reported in the scientific literature.

There are no available pre-clinical findings that investigate the capacity of this compound or its analogues to induce apoptosis or necrosis in cancer cells.

Genotoxic Effects

The genotoxicity of many secondary metabolites produced by Alternaria species has been a subject of extensive study. frontiersin.org In particular, compounds such as alternariol (B1665735) (AOH) and altertoxin-II (ATX-II) have demonstrated significant genotoxic potential in various in vitro and in vivo models. frontiersin.orgnih.gov These toxins can induce DNA damage, including DNA double-strand breaks, and may act as topoisomerase poisons. frontiersin.orgmdpi.com While complex extracts from Alternaria cultures confirm genotoxic activity, the specific contribution of each individual compound is often difficult to ascertain. researchgate.net

Currently, specific studies detailing the isolated genotoxic or mutagenic effects of this compound are not extensively documented in the available scientific literature. Research has predominantly focused on other major Alternaria toxins, leaving the specific DNA-damaging potential of this compound an area requiring further investigation. frontiersin.orgnih.gov

Enzyme Modulatory Activities

Protein tyrosine phosphatases (PTPs) are enzymes that play crucial roles in cellular signaling, and their inhibition is a strategy for therapeutic intervention in various diseases. mdpi.comnih.gov The Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is considered an essential virulence factor for the bacterium, making it a key target for the development of new anti-infective agents. nih.govresearchgate.net

Pre-clinical investigations have explored the potential of Alterporriol-type dimers as MptpB inhibitors. In a study investigating compounds isolated from the mangrove endophytic fungus Alternaria sp. (SK11), several known anthraquinone (B42736) derivatives were tested for their inhibitory activity against MptpB. While this study did not report on this compound specifically, it demonstrated that a structurally related compound, (+)-aS-alterporriol C, exhibited strong inhibitory activity against MptpB, with a half-maximal inhibitory concentration (IC₅₀) value of 8.70 μM. nih.govnih.gov This finding suggests that the alterporriol scaffold may be a promising starting point for the development of MptpB inhibitors. nih.gov However, direct enzymatic inhibition data for this compound against MptpB or other protein tyrosine phosphatases has not been reported.

| Compound | Target Enzyme | Reported Activity (IC₅₀) | Source Organism |

|---|---|---|---|

| (+)-aS-alterporriol C | Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | 8.70 μM | Alternaria sp. (SK11) |

Glycosidases, such as α-glucosidase, are key enzymes in carbohydrate metabolism. Their inhibition can delay the digestion of carbohydrates, which is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comfrontiersin.org Numerous natural products, including flavonoids and other polyphenolic compounds, have been investigated for their α-glucosidase inhibitory potential. mdpi.commdpi.com Despite the broad screening of fungal metabolites for various enzymatic activities, there is currently no scientific literature available that documents the investigation of this compound for inhibitory activity against α-glucosidase or other glycosidases.

Other Investigated Bioactivities and Their Mechanisms

Beyond enzyme modulation, the broader biological activities of this compound have been explored, primarily focusing on its antimicrobial properties. Research on a group of related compounds, including Alterporriols A-E, indicated that these bianthraquinones possess weak antibacterial activity. mdpi.com Specifically, this compound has been noted for its antibacterial effects against several bacterial strains, although the potency is considered modest. mdpi.commdpi.com This suggests that while it has antimicrobial properties, other related compounds may be more effective. mdpi.com

| Compound | Bioactivity | Target Organisms | Observed Effect |

|---|---|---|---|

| This compound | Antibacterial | Escherichia coli | Weak Inhibition |

| Staphylococcus aureus | Weak Inhibition | ||

| Bacillus subtilis | Weak Inhibition |

Molecular Targets and Cellular Interactions of Alterporriol E

Protein-Ligand Binding Interactions

Direct studies comprehensively detailing the protein-ligand binding interactions of Alterporriol E are limited in the currently available scientific literature. However, research into the broader class of tetrahydroanthraquinones, to which this compound belongs, provides significant insights into potential mechanisms of action, particularly concerning the inhibition of protein kinases.

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of small molecules to bind to and inhibit these proteins is a foundational concept in modern pharmacology. For instance, the related monomeric anthraquinone (B42736), altersolanol A, has been identified as a kinase inhibitor, which is believed to be the mechanism for its cytotoxic activity. frontiersin.org

In a study investigating bioactive metabolites from the endophytic fungus Stemphylium globuliferum, various isolated compounds, including several alterporriols, were tested for their ability to inhibit a panel of 24 different protein kinases. acs.orgresearchgate.net While a mixture of alterporriols G and H demonstrated potent inhibitory activity against several kinases, the specific binding targets and inhibitory profile for this compound were not detailed. acs.orgresearchgate.net These findings suggest that, like its congeners, this compound may interact with the ATP-binding pocket of certain kinases, but further research is required to identify its specific protein targets and characterize the binding affinity and mode of interaction.

Table 1: Kinase Inhibition Profile of Selected Anthraquinones from Stemphylium globuliferum

| Compound/Mixture | Target Kinases | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 6-O-methylalaternin (1) | Multiple (unspecified) | 0.64 - 1.4 | acs.org |

| Macrosporin (2) | Multiple (unspecified) | 0.64 - 1.4 | acs.org |

| Altersolanol A (3) | Multiple (unspecified) | 0.64 - 1.4 | acs.org |

| Alterporriols G/H (4/5) | Multiple (unspecified) | 0.64 - 1.4 | acs.org |

Note: This table reflects the activity of compounds isolated alongside this compound, suggesting a potential area of investigation for this compound's own protein-ligand interactions.

Nucleic Acid Interactions and DNA Damage Pathways

There is currently no direct evidence from reviewed studies demonstrating that this compound interacts with nucleic acids or directly activates DNA damage pathways. The potential for such interactions is typically inferred from studies of other anthraquinone compounds.

Some anthraquinones are known to exert their biological effects by intercalating into DNA or by generating reactive oxygen species (ROS) that can lead to DNA strand breaks. For example, the anthraquinone physcion (B1677767) has been shown to induce DNA damage through the generation of intracellular oxidative stress. semanticscholar.org Furthermore, volatile organic compounds from the fungus Muscodor albus were found to increase the expression of genes involved in DNA repair and replication, suggesting the induction of some form of DNA damage. frontiersin.org However, these mechanisms have not been confirmed for this compound. Its cytotoxic activity against L5178Y mouse lymphoma cells has been established, but the underlying pathway—whether through protein inhibition, membrane disruption, or DNA interaction—remains to be elucidated. frontiersin.orgnih.gov

Effects on Intracellular Signaling Cascades

This compound and its structural analogues have been shown to modulate key intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, and cell survival. Research indicates that this compound may play a role in modulating this pathway. In a study designed to identify NF-κB inhibitors, this compound was used in a TransAM assay with Jurkat cells stimulated by Tumor Necrosis Factor-alpha (TNFα), a potent activator of the NF-κB pathway. mdpi.com This assay is specifically designed to measure the activation of NF-κB by quantifying its binding to target DNA. The inclusion of this compound in this experimental setup suggests its potential to interfere with this process.

Further evidence for the role of this class of compounds in NF-κB signaling comes from studies on the related compound, altersolanol A. The anticancer activity of altersolanol A has been directly linked to its ability to inhibit the transcriptional activity of NF-κB, thereby reducing the expression of pro-survival genes. frontiersin.org This suggests a shared mechanism among tetrahydroanthraquinones that may involve the direct or indirect inhibition of NF-κB activation or its ability to translocate to the nucleus and bind DNA.

The Akt (also known as Protein Kinase B) signaling pathway is a central node in cellular signaling, promoting cell survival, growth, and proliferation. mdpi.com There are no direct studies linking this compound to the perturbation of the Akt pathway. However, considerable evidence from related tetrahydroanthraquinones suggests this is a likely mechanism of action for the broader compound class.

Several studies have demonstrated that similar compounds inhibit the Akt pathway to exert their anticancer effects:

SZ-685C , another tetrahydroanthraquinone (B8792033), has been shown to induce apoptosis in pituitary adenoma and breast cancer cells through the inhibition of the Akt pathway. nih.gov

The pro-apoptotic effects of altersolanol A in nude mice were found to be mediated through the suppression of the Akt/FOXO pathway. nih.gov

Emodin (B1671224) , a well-studied anthraquinone, induces apoptosis in acute myeloid leukemia cells by downregulating the phosphorylation of both Akt and its downstream target, mTOR. mdpi.commdpi.com

These findings collectively suggest that the PI3K/Akt/mTOR axis is a common target for this class of natural products. Future studies are warranted to determine if this compound shares this ability to perturb Akt signaling.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger specific signaling responses. While direct studies on this compound's role in oxidative stress are not extensively documented, research on a closely related compound, alterporriol L, has shown that it induces apoptosis and necrosis in cancer cells specifically by triggering the generation of oxidative stress. nih.gov This suggests that alterporriols may disrupt the cellular redox balance, leading to an accumulation of ROS.

This mechanism is consistent with other anthraquinones, such as physcion, where cytotoxicity and DNA damage are linked to an increase in intracellular oxidative stress. semanticscholar.org The accumulation of ROS can damage proteins, lipids, and nucleic acids, and can also act as a secondary messenger to activate stress-response pathways, ultimately leading to cell death. Whether this compound similarly functions as a pro-oxidant in certain cellular contexts, such as cancer cells, is a key area for future investigation.

Mitochondrial Function Modulation

Mitochondria are central to cellular metabolism, energy production, and the regulation of programmed cell death (apoptosis). There is no direct research available that has specifically examined the effects of this compound on mitochondrial function. However, the modulation of mitochondria is a known mechanism for other fungal-derived polyketides and anthraquinones.

For example, the marine-derived anthraquinone physcion was found to activate the intrinsic, or mitochondrial, apoptotic pathway in HeLa cells, characterized by the activation of caspases-9 and -3. mdpi.com In another example, Phomoxanthone A, a metabolite from an endophytic fungus, has been shown to directly target mitochondrial function, causing fragmentation of the inner mitochondrial membrane and disrupting cristae structure, which in turn releases pro-apoptotic factors. uni-duesseldorf.de Given that alterporriol L induces cell death via oxidative stress—a process closely linked with mitochondrial function—it is plausible that this compound may also impact mitochondrial integrity, membrane potential, or ROS production. nih.gov This remains a speculative but important area for future research to fully understand its cytotoxic effects.

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism/Cell Line | Result (MIC or IC₅₀) | Reference |

|---|---|---|---|

| Antibacterial | Bacillus cereus | 2.5 µM | rsc.orgsemanticscholar.org |

| Antibacterial | Escherichia coli | 5.0 µM | rsc.orgsemanticscholar.org |

| Antibacterial | Streptococcus pneumoniae | 31.25 µg/mL | frontiersin.orgresearchgate.net |

| Antibacterial | Enterococcus faecalis | 31.25 µg/mL | frontiersin.orgresearchgate.net |

| Antibacterial | Enterobacter cloacae | 31.25 µg/mL | frontiersin.orgresearchgate.net |

| Cytotoxic | L5178Y (Mouse Lymphoma) | 6.9 µM | frontiersin.org |

| Cytotoxic | B16F10 (Mouse Melanoma) | >10 µM | mdpi.com |

| Cytotoxic | A549 (Human Lung Carcinoma) | >10 µM | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-O-methylalaternin |

| Akt |

| Alterporriol A |

| This compound |

| Alterporriol G |

| Alterporriol H |

| Alterporriol L |

| Altersolanol A |

| Emodin |

| Macrosporin |

| mTOR |

| Phomoxanthone A |

| Physcion |

| SZ-685C |

Impact on Gene Expression and MicroRNA Profiles

Currently, there is a notable absence of published research specifically detailing the effects of this compound on gene expression patterns or its ability to modulate microRNA profiles in any biological system. Scientific literature lacks studies that have employed methodologies such as microarray analysis, RNA sequencing (RNA-Seq), or quantitative real-time PCR (qPCR) to investigate changes in the transcriptome or miRNome following treatment with this compound.

The scientific community has, however, investigated other anthraquinone compounds, revealing a range of biological activities that are often underpinned by alterations in gene expression. For instance, certain anthraquinones have demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory genes. Others have exhibited cytotoxic activity against cancer cell lines, a process that inherently involves the modulation of genes controlling cell cycle progression, apoptosis, and cell signaling pathways.

Given the structural similarities within the bianthraquinone class, it is plausible that this compound could exert its biological effects through similar mechanisms. However, without direct experimental evidence, any potential impact on gene and miRNA expression remains speculative. Further research is imperative to elucidate the specific molecular targets and cellular interactions of this compound. Such studies would be instrumental in understanding its mechanism of action and evaluating its potential as a therapeutic agent.

Future research endeavors should focus on systematic screening of this compound against various cell lines to identify its primary cellular effects. Subsequent transcriptomic and miRNomic analyses of responsive cells would provide a comprehensive overview of the genes and miRNAs that are differentially expressed upon treatment. This would not only shed light on the signaling pathways modulated by this compound but also help in identifying potential biomarkers for its activity.

Advanced Analytical Methodologies in Alterporriol E Research

Metabolomics Approaches for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the production and function of fungal secondary metabolites like Alterporriol E. frontiersin.org Untargeted metabolomics, in particular, is a hypothesis-generating approach that aims to capture a comprehensive snapshot of all detectable metabolites in a sample. nih.gov This methodology is highly applicable to the study of fungi from the Alternaria genus, which are known to produce a diverse array of secondary metabolites. frontiersin.orgfrontiersin.org

The general workflow for the untargeted metabolomic profiling of fungal species involves culturing the fungus under various conditions to stimulate the expression of a wide range of secondary metabolite biosynthetic gene clusters. springernature.com The fungal mycelium and the liquid culture medium are then extracted using organic solvents. These extracts are subsequently analyzed using high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UPLC). springernature.comresearchgate.net This combination allows for the separation and detection of a multitude of compounds within the complex fungal extract. The resulting data is then processed to generate a "chemical phenotype" or a metabolome of the fungal population, which can be represented as a binary matrix indicating the presence or absence of specific mass features. frontiersin.orgspringernature.com This approach is instrumental in screening large populations of fungi for the production of novel or known secondary metabolites. springernature.com

Molecular networking analysis can be further employed to discern structural similarities between known and unknown metabolites, thereby facilitating the identification of new analogs of known compounds. frontiersin.org The integration of genomics with untargeted metabolomics is a potent strategy for linking the production of secondary metabolites to their corresponding biosynthetic gene clusters. frontiersin.org While specific metabolomics studies focusing solely on this compound are not extensively documented, the established methodologies for profiling secondary metabolites from Alternaria species provide a clear framework for its comprehensive analysis. frontiersin.orgfrontiersin.org Such studies would be invaluable in understanding the biosynthetic pathway of this compound and identifying other related metabolites produced by the host fungus.

| Technique | Description | Application in Fungal Metabolite Research |

|---|---|---|

| Untargeted Metabolomics | A comprehensive, hypothesis-generating approach to analyze all detectable metabolites in a sample. nih.gov | Used to screen for novel secondary metabolites and to create chemical phenotypes of fungal populations. frontiersin.orgspringernature.com |

| UPLC-HRMS | Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry for separation and detection of metabolites. | A primary analytical platform for profiling complex fungal extracts. springernature.comresearchgate.net |

| Molecular Networking | A computational method to organize and visualize MS/MS data based on spectral similarity, aiding in the identification of related compounds. | Facilitates the discovery of new analogs of known secondary metabolites. frontiersin.org |

Computational Modeling and Molecular Docking for Target Prediction

Identifying the biological targets of a natural product is a critical step in understanding its mechanism of action and therapeutic potential. Computational methods, such as molecular modeling and docking, have become indispensable tools in this endeavor. biointerfaceresearch.comnih.gov These techniques predict how a small molecule, or ligand, binds to the active site of a macromolecular target, typically a protein. nih.gov

Molecular docking has been widely applied in structure-based drug design to screen virtual libraries of compounds against specific protein targets. dntb.gov.ua For compounds like this compound, which are structurally related to anthraquinones, docking studies can provide valuable insights into potential protein interactions. Anthraquinone (B42736) derivatives have been investigated for their binding to a variety of protein targets, including enzymes and DNA. dntb.gov.uanih.govresearchgate.net For instance, the anthraquinone aglycons chrysophanol (B1684469) and emodin (B1671224) have been analyzed through molecular docking against targets such as caspase-3, Bcl-2, and cyclin-dependent protein kinase 2 (CDK2) to evaluate their anticancer potential. nih.gov

The process of molecular docking involves generating a three-dimensional model of the ligand and the target protein. mdpi.com The ligand is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity and predict the most stable binding conformation. nih.gov These predictions can then be used to prioritize compounds for experimental testing.

Furthermore, computational approaches can be combined with transcriptomics data to predict drug targets. nih.govresearchgate.netescholarship.org By comparing the gene expression profiles of cells treated with a compound to those with specific gene knockdowns, it is possible to identify correlations that suggest a drug-target relationship. nih.govresearchgate.net Machine learning models can then be used to predict the most likely targets for a given compound. researchgate.netmdpi.com While direct computational studies on this compound are not yet widely published, the successful application of these methods to structurally similar anthraquinone compounds underscores their potential for predicting the biological targets of this compound. nih.govnih.govresearchgate.net

| Compound | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Emodin | TNIK, CDK2, Caspase-3, Bcl-2 | Predicted to bind to the active site of TNIK with a high binding score, suggesting potential as an anticancer agent. | nih.gov |

| Chrysophanol | TNIK, CDK2, Caspase-3, Bcl-2 | Showed favorable binding interactions with the studied cancer-related protein targets. | nih.gov |

| 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione | BSA protein | Investigated for its binding to bovine serum albumin as part of its overall biological evaluation. | nih.gov |

Advanced Spectroscopic Techniques for Structural Dynamics (e.g., Vibrational Circular Dichroism)

Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for comprehending its biological activity. Advanced spectroscopic techniques, such as Vibrational Circular Dichroism (VCD), provide powerful tools for probing the structural dynamics of chiral molecules like this compound. wikipedia.orghindsinstruments.com

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net This technique is highly sensitive to the mutual orientation of different functional groups within a molecule, thus providing detailed three-dimensional structural information. wikipedia.org A significant application of VCD is the determination of the absolute configuration of chiral molecules in solution. wikipedia.orgjascoinc.com This is achieved by comparing the experimentally measured VCD spectrum with spectra simulated using quantum chemical calculations, such as density functional theory (DFT). wikipedia.org

In the context of alterporriol-type compounds, Electronic Circular Dichroism (ECD), a related technique that measures differential absorption in the ultraviolet-visible region, has been used to establish the absolute configurations of newly isolated dimers. nih.gov For some of these compounds, it has been suggested that VCD could serve as an alternative technique for the definitive assignment of chiral centers. nih.gov

The application of VCD to this compound could provide crucial information about its preferred conformation in solution and how its structure might change upon interaction with biological targets. researchgate.net While experimental VCD data for this compound is not yet available, the principles of the technique and its successful application to other complex natural products highlight its potential for elucidating the structural dynamics of this intriguing molecule. mdpi.com

| Technique | Principle | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrating chiral molecules. wikipedia.org | Absolute configuration, solution-state conformation, and structural dynamics. wikipedia.orgresearchgate.net | Potential for definitive assignment of chiral centers and understanding conformational flexibility. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. | Absolute configuration of chiral molecules with chromophores. | Successfully used to determine the absolute configuration of new alterporriol-type dimers. nih.gov |

Biotechnological Production and Metabolic Engineering of Alterporriol E

Optimization of Fungal Fermentation for Enhanced Yield

The yield of secondary metabolites like Alterporriol E from fungal cultures is profoundly influenced by the fermentation conditions. maas.edu.mmmdpi.com Optimizing these parameters is a critical first step toward enhancing productivity. mdpi.com This process typically involves a systematic evaluation of nutritional and physical factors to create an environment that maximizes the metabolic flux towards the target compound. mdpi.comresearchgate.net Strategies often employ single-factor experiments followed by statistical methods like response surface methodology to identify the ideal combination of conditions. mdpi.commdpi.com

Key parameters that are typically optimized for fungal fermentation include:

Culture Medium Composition : The choice of carbon and nitrogen sources is fundamental. nih.gov For instance, studies on other Alternaria species have successfully used various carbohydrates like sucrose (B13894) or glucose as the primary carbon source and complex nitrogen sources such as yeast extract or peptone. nih.govresearchgate.net The optimal concentrations and C:N ratio must be empirically determined to support robust growth and trigger secondary metabolism. researchgate.net

pH : The pH of the culture medium affects nutrient uptake and enzyme activity. nih.gov Fungal fermentations often have a specific optimal pH range for metabolite production, which may differ from the optimal pH for biomass accumulation. nih.gov For example, a study on Alternaria alternata found an optimal pH of 6.0 for taxoid production. nih.gov

Temperature : Temperature directly influences fungal growth rate and enzyme kinetics. mdpi.com The ideal temperature for this compound production would need to be established, balancing biomass growth with the thermal stability of the biosynthetic enzymes.

Inoculum : The age and size of the inoculum are crucial for initiating a productive fermentation. maas.edu.mm An optimal inoculum ensures a healthy and active starting culture, leading to a more consistent and shorter fermentation cycle. maas.edu.mm

Agitation and Aeration : For submerged fermentations, agitation and aeration rates are critical for ensuring proper mixing and supplying dissolved oxygen, which is often essential for the biosynthesis of complex polyketides. mdpi.com

The following tables represent hypothetical optimization data for this compound production, based on common findings in fungal fermentation studies.

| Carbon Source (50 g/L) | Fungal Biomass (g/L) | This compound Titer (mg/L) |

|---|---|---|

| Glucose | 18.5 | 45.2 |

| Sucrose | 22.1 | 68.7 |

| Maltose | 20.4 | 55.3 |

| Fructose | 17.9 | 41.8 |

| Initial pH | Temperature (°C) | This compound Titer (mg/L) |

|---|---|---|

| 5.0 | 25 | 52.1 |

| 6.0 | 25 | 71.4 |

| 7.0 | 25 | 63.5 |

| 6.0 | 28 | 65.8 |

| 6.0 | 22 | 59.2 |

Genetic Engineering Strategies for Biosynthesis Pathway Enhancement

Beyond fermentation optimization, direct manipulation of the fungal genome offers a powerful approach to boost the production of desired natural products. nih.gov Metabolic engineering strategies aim to rationally modify biosynthetic pathways to increase precursor supply, remove bottlenecks, and eliminate competing pathways. pnnl.govnih.gov

A key starting point for the genetic engineering of this compound is the identification and characterization of its biosynthetic gene cluster (BGC). frontiersin.orgnih.gov In fungi, genes encoding the enzymes for a specific secondary metabolite pathway are often physically clustered together on a chromosome, allowing for coordinated regulation. frontiersin.orgfrontiersin.org This cluster would likely contain a polyketide synthase (PKS) gene, responsible for assembling the core anthraquinone (B42736) scaffold, alongside genes for tailoring enzymes like oxidases, reductases, and transferases that modify the scaffold to produce the final this compound structure. nih.gov

Once the BGC is identified, several genetic engineering strategies can be employed: whiterose.ac.ukmdpi.com

Overexpression of Pathway Genes : The expression of key enzymes, particularly rate-limiting ones like the core PKS, can be enhanced by placing them under the control of strong, constitutive promoters. nih.gov Similarly, overexpressing positive regulatory genes found within the BGC can activate the entire pathway.

Heterologous Expression : The entire this compound BGC can be cloned and expressed in a more tractable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. mdpi.comrsc.org This strategy is particularly useful if the native Alternaria producer is slow-growing, genetically intractable, or produces a complex mixture of related compounds that complicates purification. nih.govmdpi.commdpi.com

Precursor Pathway Engineering : The supply of essential precursors, such as acetyl-CoA and malonyl-CoA for the PKS, can be increased by engineering the primary metabolic pathways of the fungus. nih.gov This might involve upregulating enzymes in central carbon metabolism or downregulating competing pathways that drain the precursor pool. mdpi.com

Scale-Up Considerations for Bioproduction

Translating a successful lab-scale fermentation process to a large, industrial-scale bioreactor presents significant challenges. nih.govpegsummiteurope.com The physical and biological conditions in a large vessel are not uniform, and maintaining the optimal environment that was established in small-scale shake flasks is complex. bioprocessingsummit.com

Key considerations for the scale-up of this compound production include:

Mass Transfer : Ensuring adequate oxygen supply is often the most critical scale-up parameter. The volumetric oxygen mass transfer coefficient (kLa) is a key engineering variable that must be maintained. nih.gov As bioreactor volume increases, achieving the same kLa requires significant adjustments to agitation speed and airflow rate, which can in turn affect the fungus. nih.gov

Shear Stress : The high agitation speeds required for mixing and aeration in large tanks can create high shear stress, which can damage fungal mycelia, leading to altered morphology and reduced productivity. mdpi.com

Fungal Morphology : Filamentous fungi like Alternaria can grow in different morphological forms (e.g., dispersed mycelia, pellets) in submerged culture. mdpi.com Morphology significantly impacts the viscosity of the fermentation broth, which affects mixing and mass transfer. Process parameters must be controlled to maintain a consistent and productive morphology during scale-up. researchgate.net

Process Monitoring and Control : Large-scale bioreactors require sophisticated process analytical technology (PAT) to monitor and control key parameters like pH, temperature, and dissolved oxygen in real-time to ensure consistency and maximize yield. bioprocessingsummit.com

Successful scale-up requires an integrated approach, often using validated scale-down models to study the effects of large-scale conditions on a smaller, more manageable scale before committing to full industrial production. pegsummiteurope.comresearchgate.net

Q & A

Q. What are the standard methods for isolating Alterporriol E from fungal sources?

this compound is typically isolated using chromatographic techniques. For example, mangrove endophytic fungi (e.g., Stemphylium sp. SCSIO 40436) are fermented on rice or oat medium, followed by extraction with ethyl acetate. The crude extract undergoes silica gel column chromatography, gel filtration (e.g., Sephadex LH-20), and semi-preparative HPLC for purification . Key solvents include dichloromethane-methanol gradients. Quality control involves TLC and HPLC-DAD to monitor purity during isolation.

Q. How is the planar structure of this compound determined experimentally?

The planar structure is resolved using high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., m/z data matching C32H26O13) and 1D/2D NMR spectroscopy. Key NMR signals include anthraquinone aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad singlets), and coupling patterns for stereochemical assignments. Cross-peaks in HMBC and COSY spectra confirm connectivity between anthraquinone monomers .

Q. What spectroscopic techniques are critical for assigning the absolute configuration of this compound?

X-ray crystallography is the gold standard for absolute configuration determination if single crystals are obtainable. For example, this compound’s stereochemistry was confirmed via Cu Kα radiation crystallography (CCDC deposition numbers provided). When crystals are unavailable, electronic circular dichroism (ECD) and optical rotation comparisons with literature data are used .

Advanced Research Questions

Q. How do researchers address contradictions in bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from differences in fungal strains, fermentation conditions, or assay protocols. For instance, Alternaria porri and Stemphylium sp. produce structurally distinct alterporriols. To mitigate variability, studies should standardize fungal taxonomy (via ITS sequencing), solvent systems for extraction, and cell lines (e.g., using PRRSV-infected Marc-145 cells for antiviral assays) .

Q. What computational methods validate this compound’s interaction with viral proteases like SARS-CoV-2 M<sup>pro</sup>?

Molecular docking (AutoDock Vina) and 100-ns molecular dynamics (MD) simulations (GROMACS) assess binding stability. Key parameters include RMSD (<2.5 Å for backbone stability), RMSF (flexibility of residues like CYS145), and binding free energy (MM/PBSA). Alterporriol Q (a close analog) showed a ΔG of −46.76 kJ/mol with M<sup>pro</sup>, driven by van der Waals interactions and hydrogen bonding with HIS41 and MET49 .

Q. What experimental designs are used to elucidate this compound’s mechanism of action in antiviral studies?

Time-of-addition assays differentiate virucidal (pre-treatment), entry inhibition (co-treatment), and replication suppression (post-treatment) effects. For PRRSV, Alterporriol C (structurally similar) reduced ORF7 RNA/protein expression by >50% at 7.65 μM, confirmed via qPCR and Western blot. Flow cytometry further quantifies apoptosis in treated vs. control cells .

Q. How do researchers distinguish this compound from its isomers (e.g., Alterporriol D) during structural analysis?

Comparative NMR analysis focuses on substituent positions: this compound and D differ in hydroxylation patterns (e.g., C-6 vs. C-8). NOESY correlations and J-resolved spectroscopy identify spatial proximities, while HRESIMS fragments (e.g., [M−H]<sup>−</sup> at m/z 593.1443) confirm molecular weight disparities. X-ray data for both compounds are often cross-referenced .

Methodological Considerations

Q. How are cytotoxicity and selectivity indices (SI) calculated for this compound in cell-based assays?

Cells (e.g., melanoma A375) are treated with serial dilutions of this compound (1–50 μg/mL). Viability is measured via MTT assay, and CC50 (cytotoxicity) is calculated using nonlinear regression (GraphPad Prism). Antiviral EC50 is derived similarly from plaque reduction assays. SI = CC50/EC50; a value >10 indicates therapeutic potential .

Q. What quality control measures ensure reproducibility in this compound research?

- Fungal authentication : ITS sequencing (≥98% similarity to reference strains).

- Compound purity : ≥95% by HPLC (C18 column, UV detection at 254 nm).

- Data validation : Triplicate experiments with p-values <0.05 (ANOVA).